(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16256408
InChI: InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10-
SMILES:
Molecular Formula: C20H16FNO2S2
Molecular Weight: 385.5 g/mol

(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16256408

Molecular Formula: C20H16FNO2S2

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C20H16FNO2S2
Molecular Weight 385.5 g/mol
IUPAC Name (5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10-
Standard InChI Key UMVUTQHBZIVKDF-ZDLGFXPLSA-N
Isomeric SMILES CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F
Canonical SMILES CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the thiazolidinone class, featuring a five-membered ring containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The (5Z) configuration indicates the Z-stereochemistry of the exocyclic double bond at position 5, which is critical for its biological activity. Key structural components include:

  • 4-Fluorobenzyl group: Attached to the nitrogen at position 3, this substituent enhances lipophilicity and influences receptor binding.

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylmethylidene: A fused bicyclic system providing rigidity and planar geometry, potentially facilitating interactions with hydrophobic enzyme pockets .

Physicochemical Data

The compound’s molecular formula is C20H16FNO2S2, with a molecular weight of 385.5 g/mol. Its isomeric SMILES string (CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F) confirms the Z-configuration and substitution pattern. Computational studies predict moderate solubility in polar organic solvents (e.g., DMSO) and low aqueous solubility, typical of thiazolidinone derivatives .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H16FNO2S2
Molecular Weight385.5 g/mol
IUPAC Name(5Z)-3-[(4-Fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Canonical SMILESCC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F
Topological Polar Surface Area86.7 Ų

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis begins with 2-thioxo-1,3-thiazolidin-4-one (rhodanine) as the core scaffold. Retrosynthetic analysis identifies two key fragments:

  • 4-Fluorobenzylamine: Introduced via nucleophilic substitution at position 3.

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde: Used in a Knoevenagel condensation to form the exocyclic double bond .

Stepwise Synthesis

  • Rhodanine Functionalization:

    • Reaction of rhodanine with 4-fluorobenzyl bromide in the presence of triethylamine yields the 3-(4-fluorobenzyl) intermediate.

  • Knoevenagel Condensation:

    • The aldehyde group of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde undergoes condensation with the thiazolidinone’s active methylene group, catalyzed by piperidine in ethanol. Microwave irradiation (80°C, 30 min) enhances reaction efficiency and Z-selectivity .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the Z-isomer with >95% purity .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Rhodanine alkylation4-Fluorobenzyl bromide, Et3N, DMF, 60°C, 6h78
Knoevenagel condensation2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, piperidine, EtOH, MW, 80°C, 30 min65

Mechanism of Action

Kinase Inhibition

Molecular docking studies indicate that the compound binds to GSK3β via hydrogen bonds between the thioxo group and Lys85, and π-π stacking between the benzofuran and Phe67 . This interaction disrupts glycogen synthase phosphorylation, implicating it in diabetes and neurodegenerative disease research .

COX-II Interaction

The fluorobenzyl group aligns with COX-II’s hydrophobic channel, while the thiazolidinone core chelates the heme iron, inhibiting arachidonic acid conversion . This dual mechanism reduces inflammation without gastrointestinal toxicity associated with COX-I inhibition .

Applications and Future Directions

Therapeutic Development

The compound’s kinase and COX-II inhibitory profiles position it as a candidate for:

  • Oncology: Combination therapies with checkpoint inhibitors.

  • Neurodegeneration: Targeting tau hyperphosphorylation in Alzheimer’s disease .

  • Inflammation: Safer alternatives to NSAIDs .

Synthetic Chemistry Innovations

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving scalability . Future work may explore enantioselective routes to access E-isomers for comparative bioactivity studies .

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